molecular formula C10H8O2S B3054866 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one CAS No. 62218-95-5

1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one

Cat. No.: B3054866
CAS No.: 62218-95-5
M. Wt: 192.24 g/mol
InChI Key: BTFDPHISTXGHRX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a hydroxy group and an ethanone group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid in the presence of a catalyst to form the benzothiophene ring. The resulting intermediate is then subjected to further reactions to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 1-(2-carboxy-1-benzothiophen-3-yl)ethan-1-one.

    Reduction: Formation of 1-(2-hydroxy-1-benzothiophen-3-yl)ethanol.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and ethanone groups allows for hydrogen bonding and other interactions that can influence its binding affinity and specificity.

Comparison with Similar Compounds

    1-Benzothiophene: Lacks the hydroxy and ethanone groups, making it less reactive in certain chemical reactions.

    2-Hydroxy-1-benzothiophene: Similar structure but without the ethanone group, affecting its chemical properties and reactivity.

    3-Benzothiophenecarboxylic acid: Contains a carboxylic acid group instead of the ethanone group, leading to different reactivity and applications.

Uniqueness: 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one is unique due to the presence of both the hydroxy and ethanone groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

1-(2-hydroxy-1-benzothiophen-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6(11)9-7-4-2-3-5-8(7)13-10(9)12/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFDPHISTXGHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634441
Record name 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62218-95-5
Record name 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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